molecular formula C35H26Si B1354384 Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane CAS No. 484067-45-0

Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane

Cat. No. B1354384
CAS RN: 484067-45-0
M. Wt: 474.7 g/mol
InChI Key: OAZPAZSOEZAXID-UHFFFAOYSA-N
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Description

Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane is a chemical compound with the molecular formula C35H26Si . It is used in various chemical reactions and has been studied for its potential applications in different fields .


Molecular Structure Analysis

The molecular structure of Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane is complex due to the presence of multiple ethynyl and phenyl groups attached to a central silicon atom . The exact 3D conformer and 2D structure can be obtained from databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane include a molecular weight of 474.7 g/mol . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The exact mass is 474.180377364 g/mol and the monoisotopic mass is 474.180377364 g/mol . The compound has 8 rotatable bonds .

Scientific Research Applications

  • Electrochemical Silylation : The compound has been used in the electrochemical silylation of phenylacetylene, resulting in silylated ethynyl and ethenyl derivatives. This process has potential applications in the synthesis of organic compounds (Jouikov & Salaheev, 1996).

  • Synthesis of Hexa-Substituted Benzenes : It has been employed in the synthesis of benzene derivatives with high selectivity and good yields, which is significant in the development of organic materials (Zhou Li-shan, 2012).

  • Polymer Formation : The compound has been studied for its role in the laser-induced formation of polymers from unsaturated trimethylsilanes in the gas phase. This is relevant for the development of organosilicon polymers (Pola et al., 2001).

  • Study of Silicon-Carbon Bonding : It has been analyzed in a study to understand the silicon-carbon bonding, providing insights into the chemical structure and bonding characteristics of such compounds (Levy, White, & Cargioli, 1972).

  • Conversion to Allylsilanes : Research has been conducted on converting esters to allylsilanes using this compound, which is useful in organic synthesis (Bunnelle & Narayanan, 2003).

  • Addition Reactions : The compound has been involved in anti-Markovnikov addition reactions, contributing to the understanding of such chemical processes (Amosova et al., 2008).

  • Cycloaddition Products : It has been used in reactions leading to the formation of substituted 3H-pyrazoles, which are important in the study of organic reaction mechanisms (Vasin et al., 2016).

properties

IUPAC Name

trimethyl-[2-[4-[2-[4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H26Si/c1-36(2,3)28-27-35-25-23-34(24-26-35)22-21-33-19-17-32(18-20-33)16-15-31-13-11-30(12-14-31)10-9-29-7-5-4-6-8-29/h4-8,11-14,17-20,23-26H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZPAZSOEZAXID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H26Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474299
Record name Trimethyl({4-[(4-{[4-(phenylethynyl)phenyl]ethynyl}phenyl)ethynyl]phenyl}ethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane

CAS RN

484067-45-0
Record name Trimethyl({4-[(4-{[4-(phenylethynyl)phenyl]ethynyl}phenyl)ethynyl]phenyl}ethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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